Cas no 946121-78-4 (7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine)

7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound featuring a fused pyridine-oxazine structure with a bromine substituent at the 7-position. This scaffold is of significant interest in medicinal chemistry due to its potential as a versatile intermediate for the synthesis of biologically active molecules, particularly in the development of central nervous system (CNS) targeting agents. The bromine moiety offers a reactive site for further functionalization via cross-coupling reactions, enabling structural diversification. Its rigid bicyclic framework contributes to enhanced binding affinity and selectivity in drug discovery applications. The compound is typically handled under inert conditions due to its sensitivity to oxidation and moisture.
7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine structure
946121-78-4 structure
Product Name:7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
CAS No:946121-78-4
MF:C7H7BrN2O
MW:215.047280550003
MDL:MFCD15527041
CID:2101851
PubChem ID:66789061
Update Time:2025-06-10

7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrido[2,3-b][1,4]oxazine, 7-bromo-2,3-dihydro-
    • 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
    • 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (ACI)
    • Z1269152625
    • AB70687
    • MFCD15527041
    • 7-bromo-2,3-dihydro-1H-4-oxa-1,5-diaza-naphthalene
    • DB-264050
    • WMB12178
    • 946121-78-4
    • FFQNNPQQIUKLGV-UHFFFAOYSA-N
    • 7-BROMO-1H,2H,3H-PYRIDO[2,3-B][1,4]OXAZINE
    • AKOS017553938
    • CS-0128559
    • EN300-132685
    • SCHEMBL752154
    • F30181
    • SY153580
    • AS-48286
    • MDL: MFCD15527041
    • Inchi: 1S/C7H7BrN2O/c8-5-3-6-7(10-4-5)11-2-1-9-6/h3-4,9H,1-2H2
    • InChI Key: FFQNNPQQIUKLGV-UHFFFAOYSA-N
    • SMILES: BrC1C=C2C(OCCN2)=NC=1

Computed Properties

  • Exact Mass: 213.97418g/mol
  • Monoisotopic Mass: 213.97418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 34.2Ų

7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Pricemore >>

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7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Borane Solvents: Tetrahydrofuran ;  rt; 1 h, 60 °C; 60 °C → rt
1.2 Reagents: Methanol ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 1 - 2, 60 °C
Reference
Pyrido[2,3-b][1,4]oxazines and tetrahydropyrido[2,3-b][1,4]oxazepines as IAP antagonists and their preparation
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  75 min, 100 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
Reference
Preparation of phenylsulfonyl heterocycles as liver carnitine palmitoyl transferase 1 (L-CPT1) inhibitors
, United States, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Acetic acid ,  Iron ;  25 °C; 3 h, 60 °C
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C; 3 h, 70 °C
1.3 Solvents: Methanol ;  0 °C
Reference
Preparation of aminopyridine derivatives as phosphatidylinositol phosphate kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
Reference
Preparation of phenylsulfonyl heterocycles as liver carnitine palmitoyl transferase 1 (L-CPT1) inhibitors
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron ;  3 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  5 h, 110 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Reference
Preparation of heteroaryl compounds as inhibitors of necrosis, composition and method using the same
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 20 min, 0 °C
1.2 Reagents: Water
Reference
Preparation of oxazine compounds as URAT1 inhibitors
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  0 °C; overnight, 80 °C
1.2 Solvents: Methanol
Reference
Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  2 h, 70 °C
Reference
Preparation of chromenopyrimidine derivatives as phosphatidylinsitol phosphate kinase inhibitors
, United States, , ,

Production Method 9

Reaction Conditions
Reference
Novel bicyclic substituted sulfonylurea compounds as inhibitors of interleukin-1 activity and their preparation
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7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Raw materials

7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Preparation Products

7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:946121-78-4)7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Order Number:A930885
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:02
Price ($):615.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:946121-78-4)7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
A930885
Purity:99%
Quantity:5g
Price ($):615.0
Email